

Mechanism and application of the Favorskii rearrangement with 2-Bromocyclohexanone.

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Compound of Interest

Compound Name: 2-Bromocyclohexanone

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Application Notes: The Favorskii Rearrangement of 2-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a potent and well-established reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α -halo ketones to form carboxylic acid derivatives.^{[1][2][3]} A significant application of this reaction is the ring contraction of cyclic α -halo ketones, which provides an efficient pathway to smaller carbocyclic systems.^{[1][4]} For instance, a six-membered ring like **2-bromocyclohexanone** can be effectively converted into a five-membered cyclopentane ring system.^{[1][4]} This transformation proceeds through a strained bicyclic cyclopropanone intermediate and is a valuable tool for synthesizing functionalized cyclopentane derivatives, which are common structural motifs in medicinal chemistry and drug development.^{[1][2]}

Mechanism of Action

The widely accepted mechanism for the Favorskii rearrangement of **2-bromocyclohexanone** involves several key steps, beginning with the formation of an enolate and proceeding through a bicyclic cyclopropanone intermediate.^{[2][5]} The reaction is typically performed with a base such as sodium hydroxide (NaOH) to yield a carboxylic acid, or an alkoxide like sodium methoxide (NaOMe) in an alcohol solvent to produce the corresponding ester.^{[1][2][3]}

Step-by-Step Mechanism:

- **Enolate Formation:** A base, such as a methoxide ion (MeO^-), abstracts an acidic α' -proton from the carbon on the side of the ketone opposite the bromine atom.^{[1][5]} This deprotonation results in the formation of a resonance-stabilized enolate ion.^[1]
- **Intramolecular Cyclization:** The enolate undergoes an intramolecular $\text{S}_{\text{N}}2$ reaction, where the nucleophilic carbon attacks the carbon bearing the bromine atom, displacing the bromide ion.^{[5][6]} This step forms a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.^[1]
- **Nucleophilic Attack:** A nucleophile, in this case, a methoxide ion, attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate.^{[2][5]} This opens the carbonyl double bond, forming a tetrahedral intermediate.
- **Ring Opening:** The bicyclic ring opens to relieve the ring strain. The collapse of the tetrahedral intermediate re-forms the carbonyl group, and the cleavage of the bond between the original carbonyl carbon and the α -carbon occurs. This cleavage is directed to form the more stable carbanion.^{[2][4]}
- **Protonation:** The resulting carbanion is rapidly protonated by the solvent (e.g., methanol) to yield the final, stable ring-contracted product, methyl cyclopentanecarboxylate.^[1]

Caption: Mechanism of the Favorskii rearrangement of **2-Bromocyclohexanone**.

Applications in Synthesis

The primary application of the Favorskii rearrangement with **2-bromocyclohexanone** is for ring contraction to synthesize cyclopentane derivatives.^{[1][2]} These five-membered ring structures are key components in a wide array of biologically active molecules and natural products, making this reaction highly relevant for drug development and medicinal chemistry.^[1]

- **Access to Functionalized Cyclopentanes:** The reaction provides a reliable method for synthesizing cyclopentanecarboxylic acids and their esters, which are versatile intermediates for further functionalization.^{[1][7]}

- **Synthesis of Strained Systems:** The rearrangement has been famously used in the synthesis of complex and strained molecules, such as in the synthesis of cubane.[2][4]
- **Natural Product Synthesis:** The ring contraction strategy is a key step in the laboratory synthesis of various natural products containing cyclopentane rings.[8]

Quantitative Data Summary

The efficiency of the Favorskii rearrangement is influenced by factors such as the choice of base, solvent, and the nature of the halogen leaving group.[1][5] While bromine is a better leaving group than chlorine, reactions with α -chloro ketones often result in higher yields.[5]

Substrate	Base/Solvent	Product	Yield (%)	Reaction Time	Reference
2-Chlorocyclohexanone	Sodium Methoxide	Methyl Cyclopentane carboxylate	56-61%	2 hours	[5]
2-Bromocyclohexanone	Sodium Methoxide	Methyl Cyclopentane carboxylate	~78%*	4 hours	[9]
2-Iodocyclohexanone	Sodium Methoxide	Methyl Cyclopentane carboxylate	Variable**	Shorter	[5]

*Note: The 78% yield is reported for a substrate under specific conditions which may differ from comparative studies.[9] Literature often reports lower yields for **2-bromocyclohexanone** compared to the chloro-derivative under identical conditions.[5] **Note: Increased reactivity with iodine can lead to more side products, potentially lowering the isolated yield.[5]

Detailed Experimental Protocol

This protocol details the synthesis of methyl cyclopentanecarboxylate from **2-bromocyclohexanone** using sodium methoxide.

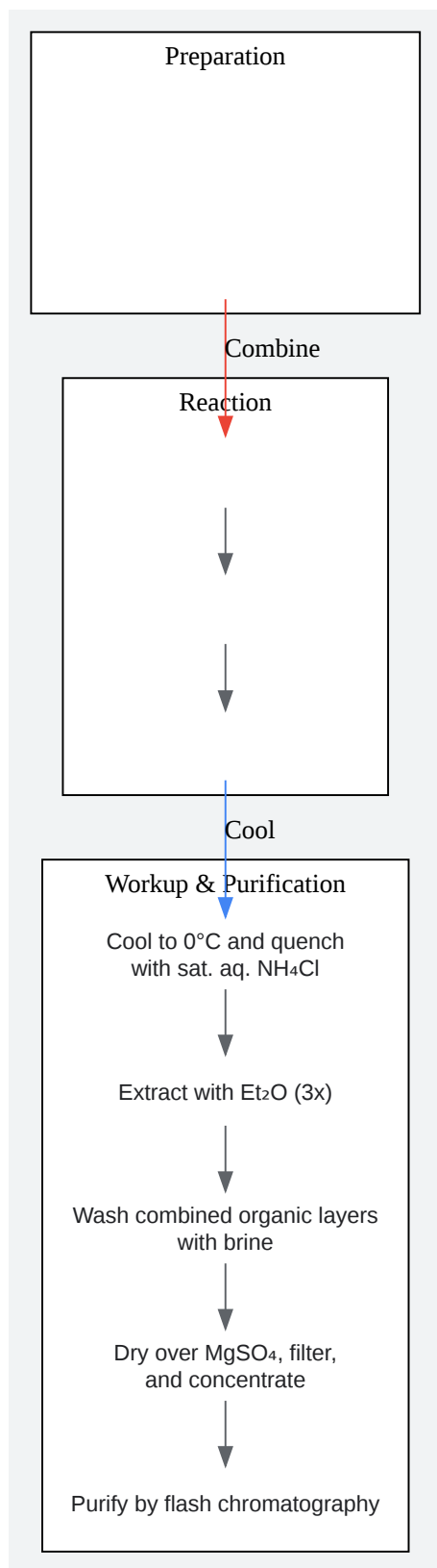
Materials and Reagents:

- **2-Bromocyclohexanone** (1.0 equivalent)
- Sodium metal (2.2 equivalents)
- Anhydrous Methanol (MeOH)
- Anhydrous Diethyl Ether (Et₂O)
- Saturated aqueous Ammonium Chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Flame-dried round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice/water bath
- Oil bath
- Cannula
- Separatory funnel
- Rotary evaporator

Procedure:

- **Preparation of Sodium Methoxide Solution:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 eq.) to anhydrous methanol. Stir the mixture at 0 °C (ice/water bath) until all the sodium has completely reacted to form a fresh solution of sodium methoxide.[\[1\]](#)[\[9\]](#)
- **Reaction Setup:** In a separate flame-dried flask, dissolve **2-bromocyclohexanone** (1.0 eq.) in anhydrous diethyl ether.[\[1\]](#)[\[9\]](#)

- Initiation of Reaction: Transfer the solution of **2-bromocyclohexanone** to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.
[1][9]
- Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Then, equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[1][9]
- Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[1][9]
- Extraction: Transfer the entire mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.[1][9]
- Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO_4).[1][9]
- Purification: Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The crude residue can be purified via SiO_2 flash chromatography to afford the desired methyl cyclopentanecarboxylate.[9]



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Caption: Experimental workflow for the Favorskii rearrangement.

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